2-Methoxyethyl benzenesulfonate

Vue d'ensemble

Description

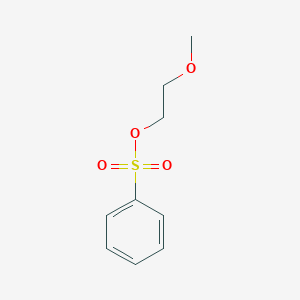

2-Methoxyethyl benzenesulfonate is an organic compound with the molecular formula C9H12O4S. It is a colorless liquid widely used in the synthesis of pharmaceuticals and organic compounds due to its excellent solubility in water and organic solvents .

Méthodes De Préparation

2-Methoxyethyl benzenesulfonate can be synthesized through various methods. One common synthetic route involves the reaction of benzenesulfonyl chloride with 2-methoxyethanol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonate ester . Industrial production methods often employ similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .

Analyse Des Réactions Chimiques

2-Methoxyethyl benzenesulfonate undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxyethyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.

Electrophilic Aromatic Substitution: The benzenesulfonate group can undergo electrophilic aromatic substitution reactions, forming substituted benzene derivatives.

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .

Applications De Recherche Scientifique

Applications in Organic Synthesis

-

Methylation Agent :

2-Methoxyethyl benzenesulfonate serves as an effective methylation agent in organic synthesis. It can facilitate the methylation of various substrates, including phenolic compounds and nitrogen-containing heterocycles. For instance, it has been utilized in the methylation of 3-methylxanthine to produce theobromine, showcasing its role in synthesizing biologically relevant compounds . -

Intermediate in Polymer Chemistry :

This compound can act as an intermediate in the preparation of polymers. Its sulfonate group can be used to introduce functional groups into polymer backbones, enhancing properties such as solubility and reactivity. Additionally, it may be employed in the synthesis of surfactants and emulsifiers due to its amphiphilic nature . -

Pharmaceutical Applications :

The compound is explored for its potential use in drug formulation. Sulfonate esters are known to enhance the solubility and bioavailability of pharmaceutical agents. The ability to modify drug molecules through sulfonation can lead to improved therapeutic profiles .

Case Studies and Research Findings

- Case Study 1: Methylation Reactions : Research demonstrated that this compound could be used effectively for C-methylation reactions under mild conditions. In a study involving the methylation of 3-methylxanthine, it was found that the reaction proceeded efficiently with high yields compared to traditional methylating agents like dimethyl sulfate .

- Case Study 2: Polymer Synthesis : A study investigated the use of this compound as a comonomer in copolymerization reactions. The resulting polymers exhibited enhanced thermal stability and mechanical properties, indicating its potential application in advanced material science .

Mécanisme D'action

The mechanism of action of 2-Methoxyethyl benzenesulfonate involves its ability to act as a sulfonating agent. The compound can transfer its sulfonate group to other molecules, thereby modifying their chemical properties.

Comparaison Avec Des Composés Similaires

2-Methoxyethyl benzenesulfonate can be compared with other similar compounds such as:

- Methyl benzenesulfonate

- Ethyl benzenesulfonate

- Isopropyl benzenesulfonate

- 2-Phenylethyl benzenesulfonate

These compounds share similar chemical structures and reactivity patterns but differ in the nature of the alkyl group attached to the sulfonate ester. The uniqueness of this compound lies in its methoxyethyl group, which imparts distinct solubility and reactivity characteristics compared to its analogs .

Activité Biologique

2-Methoxyethyl benzenesulfonate (CAS No. 17178-08-4) is a chemical compound utilized in various industrial applications, particularly as a solvent and in organic synthesis. Understanding its biological activity is essential for assessing its safety and potential therapeutic uses. This article reviews the biological properties, toxicity, and relevant case studies associated with this compound.

This compound is characterized by its sulfonate group attached to a methoxyethyl moiety. Its molecular structure contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃S |

| Molecular Weight | 186.24 g/mol |

| Solubility | Soluble in polar solvents |

| Boiling Point | Not specified |

Toxicological Profile

The toxicological profile of this compound has been assessed through various studies, focusing on acute and chronic toxicity:

- Acute Toxicity : Studies have indicated that the compound exhibits moderate acute toxicity, with an LD50 (lethal dose for 50% of subjects) in rodents being a critical measure for evaluating safety. The specific LD50 value is not universally reported, but similar compounds often fall within the range of 300-2000 mg/kg body weight.

- Skin and Eye Irritation : The compound has shown potential for causing skin irritation upon contact. In eye irritation tests, it may lead to transient irritation, suggesting caution in handling.

Cellular Effects

Research indicates that this compound can influence cellular processes:

- Cytotoxicity : In vitro studies have demonstrated that exposure to varying concentrations of the compound can lead to cytotoxic effects on mammalian cell lines. The IC50 (half-maximal inhibitory concentration) values vary depending on the cell type and exposure duration.

- Mechanism of Action : The mechanism underlying its cytotoxic effects may involve disruption of cellular membranes or interference with metabolic pathways, although specific pathways remain to be fully elucidated.

Case Studies

- Dermal Exposure Study : A study conducted on laboratory animals exposed to this compound via dermal application showed signs of skin irritation and inflammation. Histological examinations revealed increased leukocyte infiltration and edema at the application site.

- In Vitro Cytotoxicity Assay : An experiment assessing the cytotoxicity of this compound on human keratinocytes indicated that concentrations above 100 µM resulted in significant cell death after 24 hours of exposure. The study highlighted the need for protective measures when handling this compound in laboratory settings.

- Environmental Impact Assessment : Research evaluating the environmental persistence of this compound suggested that it may degrade under specific conditions but poses risks to aquatic life if released into waterways.

Propriétés

IUPAC Name |

2-methoxyethyl benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4S/c1-12-7-8-13-14(10,11)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHSSWKSMRLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOS(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67584-43-4 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(phenylsulfonyl)-ω-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67584-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60458346 | |

| Record name | 2-METHOXYETHYL BENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-08-4 | |

| Record name | 2-METHOXYETHYL BENZENESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.